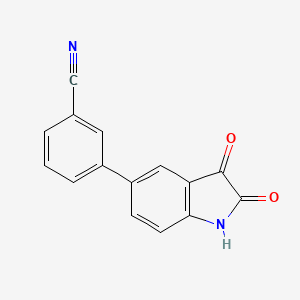

3-(2,3-Dioxoindolin-5-yl)benzonitrile

CAS No.:

Cat. No.: VC20378616

Molecular Formula: C15H8N2O2

Molecular Weight: 248.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H8N2O2 |

|---|---|

| Molecular Weight | 248.24 g/mol |

| IUPAC Name | 3-(2,3-dioxo-1H-indol-5-yl)benzonitrile |

| Standard InChI | InChI=1S/C15H8N2O2/c16-8-9-2-1-3-10(6-9)11-4-5-13-12(7-11)14(18)15(19)17-13/h1-7H,(H,17,18,19) |

| Standard InChI Key | GBQOSRRYLCVAJA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)C#N |

Introduction

Chemical Identity and Structural Features

3-(2,3-Dioxoindolin-5-yl)benzonitrile (CAS: 893736-55-5) has the molecular formula C₁₅H₈N₂O₂ and a molecular weight of 248.24 g/mol . Its IUPAC name, 3-(2,3-dioxo-1H-indol-5-yl)benzonitrile, reflects the integration of a benzonitrile group and a 2,3-indolinedione (isatin) system. Key structural attributes include:

-

Benzonitrile moiety: The electron-withdrawing nitrile group (-C≡N) at the 3-position influences electronic distribution, enhancing reactivity in electrophilic substitutions and cross-coupling reactions.

-

Dioxoindoline core: The 2,3-diketone configuration on the indoline ring facilitates hydrogen bonding and coordination with biological targets, a hallmark of isatin-based drug candidates .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₈N₂O₂ | |

| Molecular Weight | 248.24 g/mol | |

| IUPAC Name | 3-(2,3-dioxo-1H-indol-5-yl)benzonitrile | |

| Melting Point | Not reported | – |

| Solubility | Likely low in aqueous media |

Synthetic Routes and Optimization

The synthesis of 3-(2,3-Dioxoindolin-5-yl)benzonitrile typically involves multi-step protocols, leveraging modern coupling techniques and functional group transformations.

Core Isatin Formation

The dioxoindoline core is synthesized via oxidation of α-hydroxy amides using hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX). This method, reported by Wang et al., achieves high yields (55–80%) under mild conditions . For example, IBX promotes a domino reaction to convert α-hydroxy amides directly into isatin derivatives, avoiding harsh oxidants .

Suzuki-Miyaura Coupling

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Isatin core synthesis | IBX, DMSO, 100°C, 3h | 55–80% | |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 70–80% |

Spectroscopic Characterization

Structural confirmation relies on advanced spectroscopic techniques:

-

¹H NMR: Aromatic protons of the benzonitrile ring appear as multiplets at δ 7.5–8.0 ppm, while indoline protons resonate near δ 6.8–7.3 ppm . The absence of NH signals (δ ~10 ppm) confirms N-substitution .

-

¹³C NMR: Carbonyl carbons (C=O) of the dioxoindoline core resonate at δ 167–169 ppm, while the nitrile carbon appears at δ ~118 ppm .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 248.1 [M+H]⁺, consistent with the molecular formula.

| Compound | IC₅₀ (K562) | Key Substituents | Source |

|---|---|---|---|

| 2m | 0.03 μM | N-p-OCH₃Bn, C5-p-OCH₃Ph | |

| 5-Bromoisatin | >100 μM | C5-Br | |

| Parent isatin | >500 μM | None |

Applications in Drug Discovery

The compound’s dual functionality positions it as a versatile scaffold:

-

Antiangiogenic agents: By inhibiting endothelial cell tube formation (as seen with 2m), it could block tumor vascularization .

-

Kinase inhibitors: The planar aromatic system may intercalate into ATP-binding pockets of kinases .

-

Antimicrobials: Nitrile-containing compounds often disrupt microbial cell membranes or enzymes.

Challenges and Future Directions

Current limitations include sparse pharmacokinetic data and undefined toxicity profiles. Future work should prioritize:

-

SAR studies: Systematically varying substituents on the benzonitrile and indoline rings to optimize potency and selectivity.

-

In vivo models: Evaluating bioavailability and efficacy in animal models of cancer or infection.

-

Target identification: Using proteomics or crystallography to elucidate molecular targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume